3-Formylpyrazolo[1,5-a]pyridine-2-carboxylic acid
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Overview
Description
3-Formylpyrazolo[1,5-a]pyridine-2-carboxylic acid is a chemical compound with the empirical formula C8H6N2O2 . It is a derivative of pyridine-2-carboxylic acid, which is an endogenous metabolite of L-tryptophan and has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body .
Synthesis Analysis
The synthesis of this compound can be achieved through a multi-step process. Starting with substituted pyridine as the raw material, the reaction with hydroxylamine-O-sulfonic acid yields substituted N-amino pyridine sulfate. This intermediate then undergoes a 1,3-dipolar cycloaddition reaction with ethyl propiolate to produce the ethyl ester derivative of the compound. Finally, hydrolysis in a 30% aqueous NaOH solution yields the acid .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its functional groups. For instance, the carboxylic acid group could participate in esterification or acid-base reactions. The exact reactions would depend on the reaction conditions and the other reactants present .Scientific Research Applications
Synthesis of Selective Inhibitors
Researchers have synthesized derivatives of pyrazolo[1,5-a]pyrimidines, utilizing them as key intermediates for developing potent and selective inhibitors of biological receptors. For instance, new pyrazolo[3,4-b]pyridines were evaluated for their affinity at adenosine receptors, showcasing high selectivity toward the A1 receptor subtype. This indicates their potential application in designing new therapeutic agents targeting specific receptor subtypes for various diseases (Manetti et al., 2005).
Development of Fluorescent Probes
Another study demonstrated the use of 3-Formylpyrazolo[1,5-a]pyrimidines as intermediates in the synthesis of functional fluorophores. These compounds exhibited significant fluorescence, making them suitable for use as fluorescent probes in biological and environmental sensing applications. The ability to detect specific species through fluorescence underscores their value in analytical chemistry and diagnostic applications (Castillo et al., 2018).
Antitumor and Antimicrobial Activities
Derivatives of pyrazolo[1,5-a]pyrimidines have also been synthesized to explore their antitumor and antimicrobial properties. Some compounds demonstrated promising activity against various cancer cell lines, indicating their potential as leads for developing new anticancer agents. Additionally, their antimicrobial activity suggests possible applications in combating microbial infections (Riyadh, 2011).
Material Science and Photophysical Properties
Research into the photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives has revealed their potential applications in material science, particularly in the development of organic materials with specific fluorescence characteristics. These materials can be utilized in the fabrication of organic light-emitting diodes (OLEDs), sensors, and other electronic devices requiring fluorescent properties (Patil et al., 2011).
Anticancer Research
Further research into pyrazolo[4,3-c]pyridine derivatives has identified compounds with significant anticancer activity against human breast, liver, and colon carcinoma cell lines. These findings underscore the potential of pyrazolo[1,5-a]pyridine-2-carboxylic acid derivatives in the development of new therapeutic agents for treating various forms of cancer (Metwally & Deeb, 2018).
Future Directions
The future directions for the study and application of this compound could include further exploration of its biological activities, given the reported activities of its parent compound . Additionally, the development of more efficient and environmentally friendly synthetic methods could be a valuable area of research .
Mechanism of Action
Target of Action
Related compounds such as pyrazolo[3,4-b]quinolinones have been reported to interact with various biological targets, including gsk3 inhibitors, tubulin inhibitors, phosphoinositide 3-kinase inhibitors, and potassium channel openers .
Mode of Action
It’s known that the compound can be used as a catalyst in the synthesis of pyrazolo[3,4-b]quinolinones . The reaction proceeds through a carbocation intermediate .
Biochemical Pathways
Related compounds have been shown to influence several biological pathways, including those involved in cell proliferation and neuroprotection .
Result of Action
Related compounds have been reported to exhibit antileishmanial activity against amastigotes, antimicrobial activity, and antiproliferative activity .
Action Environment
It’s worth noting that the synthesis of related compounds has been achieved under milder conditions, suggesting that the compound may be relatively stable under a variety of environmental conditions .
properties
IUPAC Name |
3-formylpyrazolo[1,5-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-5-6-7-3-1-2-4-11(7)10-8(6)9(13)14/h1-5H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDSKRIQQRCPLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NN2C=C1)C(=O)O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2219375-65-0 |
Source
|
Record name | 3-formylpyrazolo[1,5-a]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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